

"Methyl 5-(chloromethyl)-2-furoate" properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 5-(chloromethyl)-2-furoate**

Cat. No.: **B1293657**

[Get Quote](#)

Methyl 5-(chloromethyl)-2-furoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Methyl 5-(chloromethyl)-2-furoate**, a versatile heterocyclic building block. It covers the compound's structural details, physicochemical properties, synthesis protocols, and safety information, tailored for professionals in chemical synthesis and pharmaceutical development.

Compound Identity and Structure

Methyl 5-(chloromethyl)-2-furoate is a furan derivative characterized by a methyl ester at the C2 position and a chloromethyl group at the C5 position.^[1] Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.^[1]

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	2144-37-8 [2] [3] [4] [5]
IUPAC Name	methyl 5-(chloromethyl)furan-2-carboxylate [6]
Molecular Formula	C ₇ H ₇ ClO ₃ [2] [3] [4] [7]
Molecular Weight	174.58 g/mol [2] [3] [4] [6] [7]
SMILES String	COC(=O)c1ccc(CCl)o1 [3] [5] [6] [7]
InChI	1S/C ₇ H ₇ ClO ₃ /c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4H2,1H3 [3] [4] [5] [6] [7]
InChIKey	PWXMEBZOKUPCST-UHFFFAOYSA-N [3] [4] [5] [6] [7]

| [Synonyms](#) | Methyl 5-(chloromethyl)-2-furancarboxylate, 5-Chloromethyl-furan-2-carboxylic acid methyl ester[\[2\]](#)[\[6\]](#) |

Physicochemical Properties

Methyl 5-(chloromethyl)-2-furoate is typically a white to yellow, low-melting crystalline solid or an oily liquid at temperatures above its melting point.[\[1\]](#)[\[2\]](#) It is known to darken in color after extended storage.[\[1\]](#)

Table 2: Physical and Chemical Properties

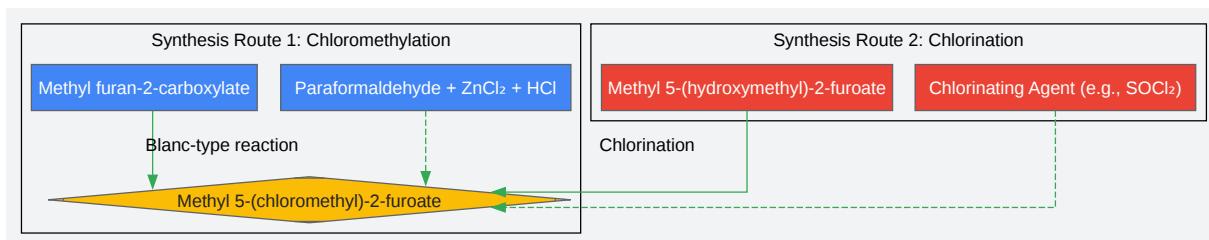
Property	Value
Appearance	White to yellow/Low Melting Crystalline Solid or Oily Liquid[2]
Melting Point	32-36 °C[2][3][4][5]
Boiling Point	102 °C (15 mmHg)[2] / 114-116 °C (3 mbar)[1]
Density	1.266 g/cm ³ [2]
Refractive Index	1.493[2]
Flash Point	>230 °F (>110 °C)[2]
Solubility	Insoluble in water; Soluble in common organic solvents like Chloroform and slightly soluble in Methanol.[1][2]

| Storage Temperature | 2-8°C or Refrigerator (+4°C)[2][3][5] |

Synthesis and Experimental Protocols

Methyl 5-(chloromethyl)-2-furoate is primarily synthesized through two established routes. These methods leverage commercially available precursors, making it an accessible intermediate for various research applications.

This is a common method for producing the target compound.[1]


- Objective: To synthesize **Methyl 5-(chloromethyl)-2-furoate** via chloromethylation of methyl furan-2-carboxylate.
- Reagents:
 - Methyl furan-2-carboxylate (starting material)
 - Paraformaldehyde (source of formaldehyde)
 - Zinc chloride (Lewis acid catalyst)

- Anhydrous hydrogen chloride
- Methodology:
 - Combine commercially available methyl furan-2-carboxylate with paraformaldehyde and zinc chloride in a suitable reaction vessel.
 - Introduce anhydrous hydrogen chloride gas into the mixture.
 - The reaction proceeds as a classic Blanc-type chloromethylation, where the chloromethyl group is installed onto the furan ring.
 - Upon completion, the reaction mixture is worked up using standard organic chemistry techniques, which may include quenching, extraction, and washing.
 - The crude product is then purified, typically via distillation or chromatography, to yield pure **Methyl 5-(chloromethyl)-2-furoate**.

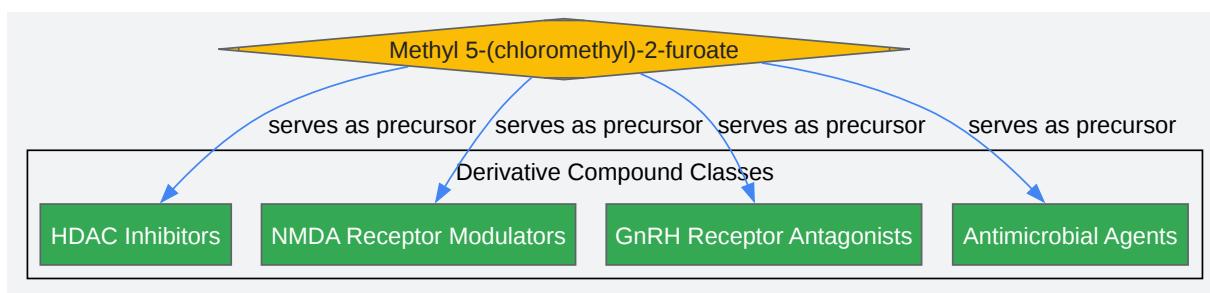
An alternative synthesis involves the chlorination of a hydroxymethyl derivative.[\[1\]](#)

- Objective: To synthesize **Methyl 5-(chloromethyl)-2-furoate** by chlorinating methyl 5-(hydroxymethyl)-2-furoate.
- Reagents:
 - Methyl 5-(hydroxymethyl)-2-furoate (starting material, can be obtained from D-glucono- δ -lactone)[\[1\]](#)
 - A suitable chlorinating agent (e.g., thionyl chloride, oxalyl chloride).
- Methodology:
 - Dissolve the starting material, methyl 5-(hydroxymethyl)-2-furoate, in an appropriate anhydrous solvent.
 - Slowly add the chlorinating agent to the solution, often at reduced temperatures to control the reaction rate.

- Allow the reaction to proceed until the starting material is consumed, as monitored by techniques like TLC or GC.
- Carefully quench any excess chlorinating agent.
- Isolate the product through an aqueous workup and extraction with an organic solvent.
- Purify the final compound using distillation or column chromatography.

[Click to download full resolution via product page](#)

Caption: Synthetic routes to **Methyl 5-(chloromethyl)-2-furoate**.


Applications in Synthesis

Methyl 5-(chloromethyl)-2-furoate is a key building block for synthesizing various biologically active compounds.^[1] The reactive chloromethyl group allows for nucleophilic substitution, enabling the extension of the molecular framework.

Its documented applications include serving as a starting material for:

- Histone Deacetylase (HDAC) Inhibitors: Used in the synthesis of conjugated hydroxamic acids which have shown potential as anti-tumor agents.^[1]
- NMDA Receptor Modulators: Employed in the creation of furan-2-carboxamide analogues that act as positive allosteric modulators of N-Methyl-D-aspartate (NMDA) receptors.^[1]

- Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists: Utilized to synthesize novel non-peptide antagonists for GnRH receptors, which may be useful in treating hormone-dependent cancers.[1]
- Antimicrobial Agents: The compound has been investigated for its use in inhibiting iron uptake in gram-negative bacteria.[2][8]
- Osteoporosis Therapeutics: It has also been explored as a therapeutic agent for treating osteoporosis.[2][8]

[Click to download full resolution via product page](#)

Caption: Role as a versatile synthetic intermediate.

Safety and Handling

Proper safety precautions must be observed when handling **Methyl 5-(chloromethyl)-2-furoate** due to its corrosive nature.

Table 3: GHS Safety Information

Category	Information
Pictogram	GHS05 (Corrosion)[3][5]
Signal Word	Danger[3][5]
Hazard Statements	H314: Causes severe skin burns and eye damage.[3][6][9]
Precautionary Statements	P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363[3][5]
Hazard Class	Skin Corrosion 1B[3][5][6]

| Personal Protective Equipment | Eyeshields, faceshields, gloves, suitable respirator (e.g., type P3).[3][5] |

Users should consult the full Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated chemical fume hood.[9][10]

Spectroscopic Analysis Protocols

Structural confirmation and purity assessment of **Methyl 5-(chloromethyl)-2-furoate** are typically performed using standard spectroscopic methods.

- Objective: To obtain ^1H and ^{13}C NMR spectra for structural confirmation.
- Methodology:
 - Sample Preparation: Dissolve 5-25 mg of the compound in a deuterated solvent such as chloroform-d (CDCl_3) in a 5 mm NMR tube.
 - Internal Standard: Add tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
 - Data Acquisition: Record spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Expected ^1H NMR signals would include a singlet for the methyl ester protons, two doublets for the furan ring protons, and a singlet for the chloromethyl protons.

- Objective: To identify characteristic functional groups.
- Methodology:
 - Sample Preparation: As the compound can be a low-melting solid or liquid, a thin film can be prepared by placing a small amount between two NaCl or KBr salt plates. Alternatively, an ATR-IR spectrum can be obtained directly.[6]
 - Data Acquisition: Record the spectrum using an FTIR spectrometer over the 4000-400 cm^{-1} range. Key expected peaks include C=O stretching for the ester, C-O stretching, and C-H stretching vibrations.
- Objective: To determine the molecular weight and fragmentation pattern.
- Methodology:
 - Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[11]
 - Analysis: Separate the resulting ions using a mass analyzer (e.g., quadrupole).
 - Data Analysis: Identify the molecular ion peak (M^+) to confirm the molecular weight (174.58 g/mol). The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) should be visible in the molecular ion cluster (M^+ and M^{++2}).[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 5-(chloromethyl)-2-furoate – preparation and application - Georganics [georganics.sk]
- 2. Cas 2144-37-8, METHYL 5-(CHLOROMETHYL)-2-FUROATE | lookchem [lookchem.com]
- 3. Methyl 5-(chloromethyl)-2-furoate 97 2144-37-8 [sigmaaldrich.com]

- 4. METHYL 5-(CHLOROMETHYL)-2-FUROATE | CAS: 2144-37-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. Methyl 5-(chloromethyl)-2-furoate 97 2144-37-8 [sigmaaldrich.com]
- 6. Methyl 5-(chloromethyl)-2-furoate | C7H7ClO3 | CID 75065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. METHYL 5-(CHLOROMETHYL)-2-FUROATE | 2144-37-8 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Methyl 2-furoate [webbook.nist.gov]
- To cite this document: BenchChem. ["Methyl 5-(chloromethyl)-2-furoate" properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293657#methyl-5-chloromethyl-2-furoate-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com